
Acetyl hypoxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-1,9-dihydro-6H-purin-6-one, also known as acetyl hypoxanthine, is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . This compound is a derivative of hypoxanthine, a naturally occurring purine derivative found in most human tissues and certain plants. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-1,9-dihydro-6H-purin-6-one typically involves the acetylation of hypoxanthine. The reaction is carried out by treating hypoxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 9-acetyl-1,9-dihydro-6H-purin-6-one follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Acetyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purines .
Scientific Research Applications
9-Acetyl-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 9-acetyl-1,9-dihydro-6H-purin-6-one involves its interaction with various molecular targets within the cell. It can inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The compound’s acetyl group plays a crucial role in its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Hypoxanthine: The parent compound of 9-acetyl-1,9-dihydro-6H-purin-6-one, involved in purine metabolism.
Xanthine: Another purine derivative with similar chemical properties.
Guanine: A purine base found in DNA and RNA
Uniqueness: 9-Acetyl-1,9-dihydro-6H-purin-6-one is unique due to its acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
9-acetyl-5H-purin-6-one |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3,5H,1H3 |
InChI Key |
GGPNCAAIVPEVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2C1=NC=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
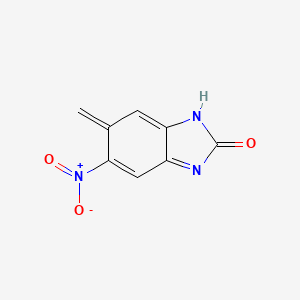
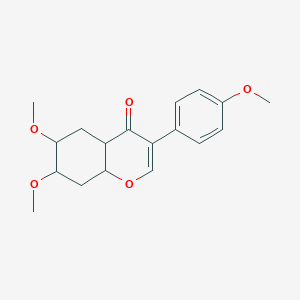



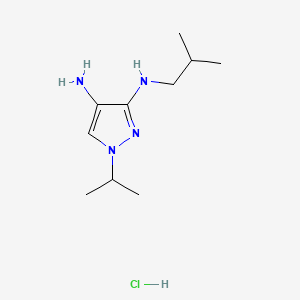
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
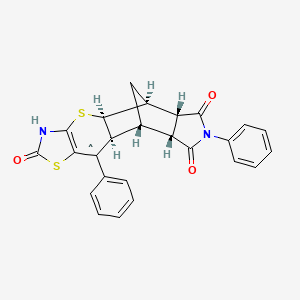
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)

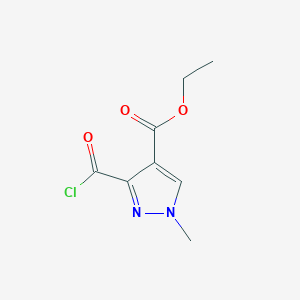
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
